
2-Bromo-4,6-dimethoxybenzaldehyde: A
Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
2-Bromo-4,6-

dimethoxybenzaldehyde

Cat. No.: B2683855 Get Quote

Abstract
This technical guide provides a comprehensive overview of 2-Bromo-4,6-
dimethoxybenzaldehyde, a key substituted aromatic aldehyde of significant interest to

researchers in medicinal chemistry and organic synthesis. This document details the

compound's core physicochemical properties, discusses its structural and spectroscopic

characteristics, outlines its strategic importance as a synthetic building block, and provides

essential safety and handling protocols. The information herein is curated for an audience of

researchers, scientists, and drug development professionals, aiming to provide a foundation for

its application in the laboratory.

Introduction and Strategic Importance
2-Bromo-4,6-dimethoxybenzaldehyde is a highly functionalized aromatic carbonyl

compound. Its structure is characterized by an aldehyde group, a bromine atom, and two

methoxy groups strategically positioned on the benzene ring. This unique arrangement of

functional groups makes it a valuable intermediate in the synthesis of complex molecular

architectures. The electron-rich dimethoxy-substituted phenyl ring, combined with the

synthetically versatile bromine atom and aldehyde handle, allows for a wide range of chemical

transformations.

The brominated methoxyphenyl motif is a recurring structural element in a variety of natural

products that exhibit significant biological activities, including antibacterial, antifungal, and
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antitumor properties. As a result, 2-Bromo-4,6-dimethoxybenzaldehyde serves as a crucial

starting material or intermediate for synthetic chemists aiming to construct these complex

natural products or their novel analogues for drug discovery programs. Its utility lies in its

capacity to participate in cross-coupling reactions (via the C-Br bond), nucleophilic additions

and condensations (via the aldehyde), and further electrophilic aromatic substitutions, providing

a robust platform for molecular diversification.

Physicochemical and Structural Properties
The fundamental properties of 2-Bromo-4,6-dimethoxybenzaldehyde are summarized below.

This data is essential for reaction planning, stoichiometric calculations, and compound

characterization.

Property Value Source(s)

Molecular Formula C₉H₉BrO₃ [1]

Molecular Weight 245.07 g/mol [1]

IUPAC Name
2-bromo-4,6-

dimethoxybenzaldehyde
[1]

CAS Number 81574-69-8 [1]

Appearance Solid (Typical)

Monoisotopic Mass 243.97351 Da [1]

Molecular Structure
The structure of 2-Bromo-4,6-dimethoxybenzaldehyde is defined by the ortho-position of the

bromine atom relative to the aldehyde, and the meta-position of the two methoxy groups

relative to each other. This substitution pattern governs the electronic and steric environment of

the molecule.

Caption: Chemical structure of 2-Bromo-4,6-dimethoxybenzaldehyde.

Spectroscopic Profile (Predicted)
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While specific, experimentally-derived spectra for 2-Bromo-4,6-dimethoxybenzaldehyde are

not readily available in public databases, a theoretical analysis based on its structure and data

from analogous compounds allows for a reliable prediction of its key spectroscopic features.

This is crucial for reaction monitoring and product confirmation.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to be highly informative:

Aldehyde Proton (-CHO): A singlet appearing far downfield, typically in the δ 9.8-10.4 ppm

region, due to the strong deshielding effect of the carbonyl group.

Aromatic Protons (Ar-H): Two distinct signals are expected for the protons at the C3 and C5

positions of the ring. These will appear as two doublets in the aromatic region (δ 6.0-7.5

ppm), likely with a small meta-coupling constant (J ≈ 2-3 Hz).

Methoxy Protons (-OCH₃): Two sharp singlets, each integrating to 3H, would be expected in

the δ 3.8-4.0 ppm range. Their chemical shifts may be slightly different due to the

asymmetric environment created by the ortho-bromo substituent.

¹³C NMR Spectroscopy
The carbon NMR spectrum would provide confirmation of the carbon framework:

Carbonyl Carbon (C=O): The aldehyde carbon is the most deshielded, expected in the δ

188-195 ppm region.

Aromatic Carbons (Ar-C): Six distinct signals are expected. The carbons bearing the

methoxy groups (C4, C6) and the bromine (C2) will be significantly shifted. The C-O carbons

would appear around δ 160-165 ppm, while the C-Br carbon would be found further upfield

(~δ 115-125 ppm). The remaining carbons (C1, C3, C5) will resonate in the typical aromatic

region.

Methoxy Carbons (-OCH₃): Two signals in the δ 55-60 ppm range.

Infrared (IR) Spectroscopy
The IR spectrum is dominated by the aldehyde functional group:
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C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹, characteristic of an

aromatic aldehyde.

C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 cm⁻¹ and 2720

cm⁻¹ (a Fermi doublet).

C-O Stretch (Ether): Strong, characteristic bands for the aryl-alkyl ether linkages will be

present in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹

(symmetric).

C=C Stretch (Aromatic): Medium intensity peaks in the 1450-1600 cm⁻¹ region.

C-Br Stretch: A weak to medium absorption in the lower frequency region of the fingerprint,

typically 500-650 cm⁻¹.

Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak would exhibit a

characteristic isotopic pattern for a molecule containing one bromine atom.

Molecular Ion (M⁺): Two peaks of nearly equal intensity will be observed at m/z 244 and 246,

corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes, respectively.[2]

Key Fragments: Common fragmentation pathways would include the loss of a hydrogen

radical ([M-H]⁺), a formyl radical ([M-CHO]⁺ at m/z 215/217), and methyl radicals ([M-CH₃]⁺).

Synthesis and Reactivity
While a specific, peer-reviewed protocol for the synthesis of 2-Bromo-4,6-
dimethoxybenzaldehyde was not identified in the surveyed literature, its synthesis can be

logically achieved via the electrophilic bromination of 2,4-dimethoxybenzaldehyde. The

methoxy groups are strongly activating and ortho-, para-directing. Given that the para position

is blocked by the second methoxy group, and the position between them (C3) is sterically

hindered, bromination is directed to the available ortho positions (C2 and C6). Selective mono-

bromination at the C2 position would likely require carefully controlled reaction conditions.

Common brominating agents for such activated systems include N-Bromosuccinimide (NBS) in

a polar aprotic solvent like DMF or direct bromination with Br₂ in acetic acid.[3][4]
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Caption: Proposed workflow for the synthesis of 2-Bromo-4,6-dimethoxybenzaldehyde.

The reactivity of the molecule is dictated by its three functional groups:

Aldehyde: Undergoes standard aldehyde chemistry, including oxidation to a carboxylic acid,

reduction to an alcohol, and formation of imines, oximes, and hydrazones. It is also a key

participant in condensation reactions (e.g., Wittig, Horner-Wadsworth-Emmons, Claisen-

Schmidt).

Aryl Bromide: The C-Br bond is a prime handle for palladium-catalyzed cross-coupling

reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination, allowing for

the introduction of diverse carbon and heteroatom substituents.

Dimethoxy Phenyl Ring: The electron-rich nature of the ring can facilitate further electrophilic

substitutions if desired, although the existing substitution pattern will direct incoming

electrophiles.

Safety and Handling
As a laboratory chemical, 2-Bromo-4,6-dimethoxybenzaldehyde must be handled with

appropriate precautions. The Globally Harmonized System (GHS) classifications indicate the

following hazards:

H302: Harmful if swallowed[1]

H315: Causes skin irritation[1]
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H319: Causes serious eye irritation[1]

H335: May cause respiratory irritation[1]

Recommended Handling Procedures:

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or

goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Do not breathe

dust or vapors.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away

from incompatible materials such as strong oxidizing agents.

Conclusion
2-Bromo-4,6-dimethoxybenzaldehyde is a potent synthetic intermediate with significant

potential for the construction of complex, biologically active molecules. Its value is derived from

the orthogonal reactivity of its aldehyde, aryl bromide, and electron-rich aromatic core. While

detailed experimental protocols and spectroscopic data are not widely disseminated, its

properties can be reliably predicted, providing a solid basis for its use in advanced organic

synthesis and drug discovery endeavors. Researchers employing this compound should

adhere to strict safety protocols due to its irritant and harmful nature.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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